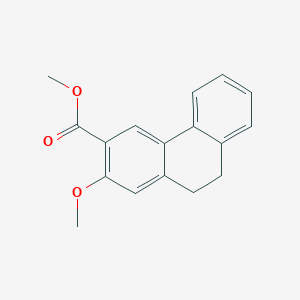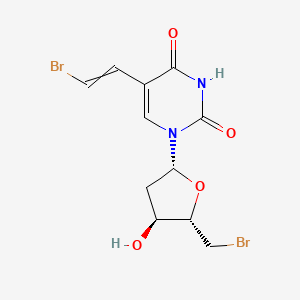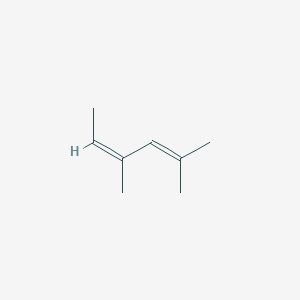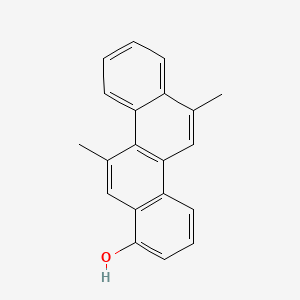![molecular formula C15H12N2O3 B14422394 1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- CAS No. 81620-93-1](/img/structure/B14422394.png)
1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- is a complex organic compound that belongs to the class of naphthalenones This compound is characterized by the presence of a naphthalenone core structure with an isoxazolyl-imino and hydroxy substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,5-dimethyl-4-isoxazolecarboxaldehyde with 2-hydroxy-1-naphthaldehyde under basic conditions to form the desired imino compound. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: 1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The imino group can be reduced to form an amine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include naphthalenone derivatives.
- Reduction products include amine derivatives.
- Substitution products include ether or ester derivatives.
科学的研究の応用
1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and imino groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from its ability to disrupt bacterial cell membranes or inhibit essential enzymes .
類似化合物との比較
1,2,4-Oxadiazole derivatives: These compounds share structural similarities and exhibit similar biological activities.
Imidazole derivatives: Known for their antimicrobial and therapeutic properties.
Pyrazole derivatives: Often used in medicinal chemistry for their bioactive properties.
Uniqueness: 1(4H)-Naphthalenone, 4-[(3,5-dimethyl-4-isoxazolyl)imino]-2-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its naphthalenone core structure, combined with the isoxazolyl-imino and hydroxy substituents, makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
81620-93-1 |
|---|---|
分子式 |
C15H12N2O3 |
分子量 |
268.27 g/mol |
IUPAC名 |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)amino]naphthalene-1,2-dione |
InChI |
InChI=1S/C15H12N2O3/c1-8-14(9(2)20-17-8)16-12-7-13(18)15(19)11-6-4-3-5-10(11)12/h3-7,16H,1-2H3 |
InChIキー |
OAZDJMDRTWLYHH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NO1)C)NC2=CC(=O)C(=O)C3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14422314.png)
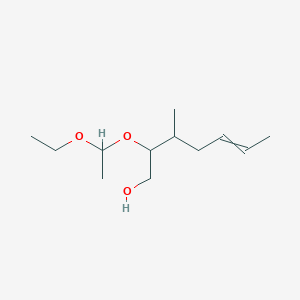

![25-Bromo-26-chloro-2,33-diazanonacyclo[18.10.2.12,5.03,16.04,13.06,11.017,31.022,27.028,32]tritriaconta-1(30),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22(27),23,25,28-pentadecaene-12,21-dione](/img/structure/B14422332.png)
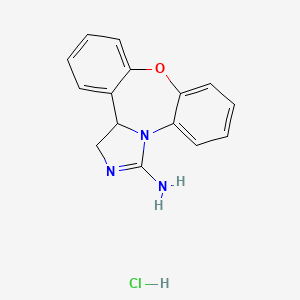
![3-Nitroso-2-phenylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14422343.png)
![1-Azaspiro[5.5]undec-7-ene, 7-butyl-1-(phenylmethyl)-](/img/structure/B14422348.png)
![1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol](/img/structure/B14422362.png)
![1-Azetidinesulfonic acid, 2-oxo-3-[(phenylacetyl)amino]-, (3S)-](/img/structure/B14422370.png)

